

A Comparative Guide to the Structure-Activity Relationships of Quinoxaline-2-Carboxamide Derivatives

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Compound of Interest

Compound Name: *Quinoxaline-2-carbonyl chloride*

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The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxaline-2-carboxamide derivatives, focusing on their performance as anticancer, antimicrobial, and enzyme-inhibiting agents. The information is compiled from recent studies to aid in the rational design of novel and more potent therapeutic agents.

Data Presentation: A Comparative Analysis of Biological Activities

The biological activity of quinoxaline-2-carboxamide derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring and the carboxamide nitrogen. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogs.

Table 1: Anticancer Activity of Quinoxaline-2-Carboxamide Derivatives

The antiproliferative activity of these derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for assessing potency.

Compound ID	Key Substituents	Cancer Cell Line	IC50 (µM)	Reference
11	N/A	EGFR	0.6	[4]
13	N/A	EGFR	0.46	[4]
26e	Dibromo substitution	ASK1 (enzyme)	0.03017	[5]
29	N-(naphthalen-1-ylmethyl)	HepG2, SK-OV-3, PC-3	Selective Cytotoxicity	[6][7]
XVa	3-(chloroquinoxalin-2-yl)amino	HCT116	4.4	[8]
VIIId	3-(methylquinoxalin-2-yl)amino	HCT116	7.8	[8]
VIIIC	3-(methylquinoxalin-2-yl)amino	HCT116	2.5	[8]
VIIle	3-(methylquinoxalin-2-yl)amino	HCT116	8.4	[8]
11	Chloro-substitution at the 4th position of the phenyl ring	MCF-7	9	[9]
11	Chloro-substitution at the 4th position of the phenyl ring	HCT116	2.5	[9]
18	Sulfonyl linker at the 3rd position	MCF-7	22.11 ± 13.3	[9]

17	Sulfonyl linker at the 3rd position	A549	46.6 ± 7.41	[9]
17	Sulfonyl linker at the 3rd position	HCT-116	48 ± 8.79	[9]
QW12	Quinoxaline–arylfuran derivative	HeLa	10.58	[10]

SAR Insights for Anticancer Activity:

- Substitutions on the phenyl ring attached to the carboxamide nitrogen significantly influence activity. For instance, a chloro-substitution at the fourth position of the phenyl ring showed excellent activity against MCF-7 and HCT116 cell lines.[9]
- The nature of the linker between the quinoxaline core and other moieties is crucial. An NH-CO linker at the second position of the quinoxaline nucleus was found to increase activity, while aliphatic linkers decreased it.[9]
- Electron-releasing groups like CH3 and OCH3 on the R1 position were reported to decrease the anticancer activity.[9]
- In a series of N-substituted quinoxaline-2-carboxamides, N-benzyl derivatives showed more promising antimycobacterial activity than N-phenyl derivatives.[6][7]
- For 2,3-substituted quinoxalin-6-amine analogs, derivatives with furan rings at the 2 and 3 positions demonstrated significantly higher potency across multiple cancer cell lines compared to those with phenyl rings.[11]

Table 2: Antimicrobial Activity of Quinoxaline-2-Carboxamide Derivatives

Several quinoxaline-2-carboxamide derivatives have been investigated for their potential as antimicrobial agents, particularly against *Mycobacterium tuberculosis*. The minimum inhibitory concentration (MIC) is the primary measure of their efficacy.

Compound ID	Key Substituents	Microorganism	MIC (µg/mL)	Reference
Series	N-phenyl and N-benzyl	Mycobacterium tuberculosis H37Ra	3.91–500	[6][7]
4	7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide	M. tuberculosis AIRa	4	[12]
4	7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide	M. smegmatis	1.25	[12]
5j	N/A	Rhizoctonia solani (EC50)	8.54	[13]
5t	N/A	Rhizoctonia solani (EC50)	12.01	[13]
5k	N/A	Acidovorax citrulli	Good activity	[13]

SAR Insights for Antimicrobial Activity:

- In a study of N-substituted quinoxaline-2-carboxamides, the majority of the active compounds against *Mycobacterium tuberculosis* H37Ra belonged to the N-benzyl group.[6][7]
- For quinoxaline-2-carboxylic acid 1,4-dioxides, substituting the ethoxycarbonyl group at position 2 with a carboxamide group had a negative impact on antitubercular effectiveness. [12]

- The position of substituents on the quinoxaline core is critical. For instance, moving a piperazine fragment from position 6 to 7 resulted in a decrease in antitubercular activity.[12]

Table 3: Enzyme Inhibitory Activity of Quinoxaline-2-Carboxamide Derivatives

Quinoxaline-2-carboxamides have been explored as inhibitors of various enzymes implicated in disease pathogenesis.

Compound ID	Target Enzyme	IC50 (μM)	Reference
11	COX-2	0.62	[4]
13	COX-2	0.46	[4]
4a	COX-2	1.17	[4]
5	COX-2	0.83	[4]
26e	ASK1	0.03017	[5]
6a	sPLA2	0.0475	[14]
6c	α-glucosidase	0.0953	[14]

SAR Insights for Enzyme Inhibition:

- In a series of novel quinoxaline derivatives, compounds 11 and 13 were the most potent COX-2 inhibitors, showing higher selectivity for COX-2 over COX-1.[4]
- A dibromo-substituted quinoxaline fragment (compound 26e) was identified as a highly effective inhibitor of apoptosis signal-regulated kinase 1 (ASK1).[5]
- Novel quinoxaline-based heterocyclic inhibitors have shown potent inhibition of secretory phospholipase A2 (sPLA2) and α-glucosidase, suggesting their potential for treating type II diabetes.[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinoxaline-2-carboxamide derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

- **Cell Culture:** Human cancer cell lines (e.g., HeLa, PC3, A549, HCT116, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
- **MTT Staining:** After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
- **Data Analysis:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that causes 50% growth inhibition) is determined.[\[11\]](#)

In Vitro Antimicrobial Activity (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

- **Microorganism Preparation:** Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific density (e.g., 0.5 McFarland standard).

- Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Assay

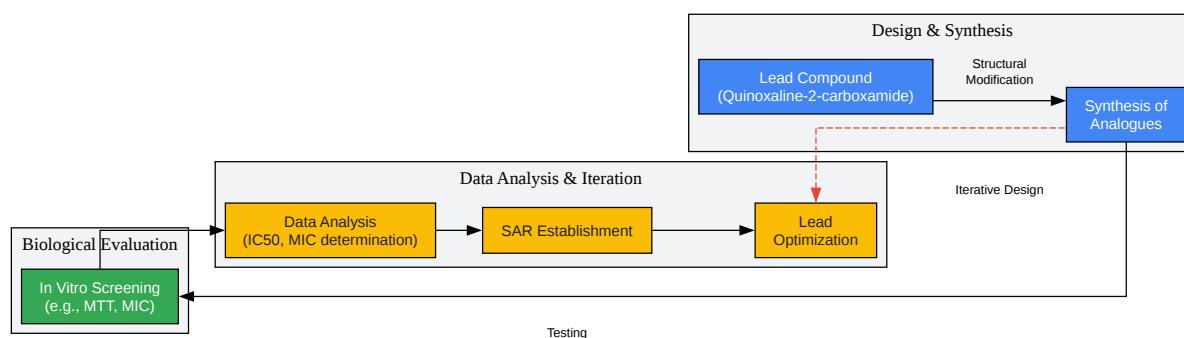
These assays are used to measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

- Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase enzyme, a specific substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ -33P]ATP), and a buffer solution containing necessary cofactors (e.g., MgCl₂).
- Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase enzyme before the addition of the substrate and ATP to initiate the reaction.
- Reaction and Termination: The kinase reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C). The reaction is then terminated by adding a stop solution (e.g., phosphoric acid or EDTA).
- Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. For non-radioactive methods, techniques like fluorescence polarization or luminescence can be used.
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC₅₀ value is then

determined by plotting the inhibition percentage against the compound concentration.

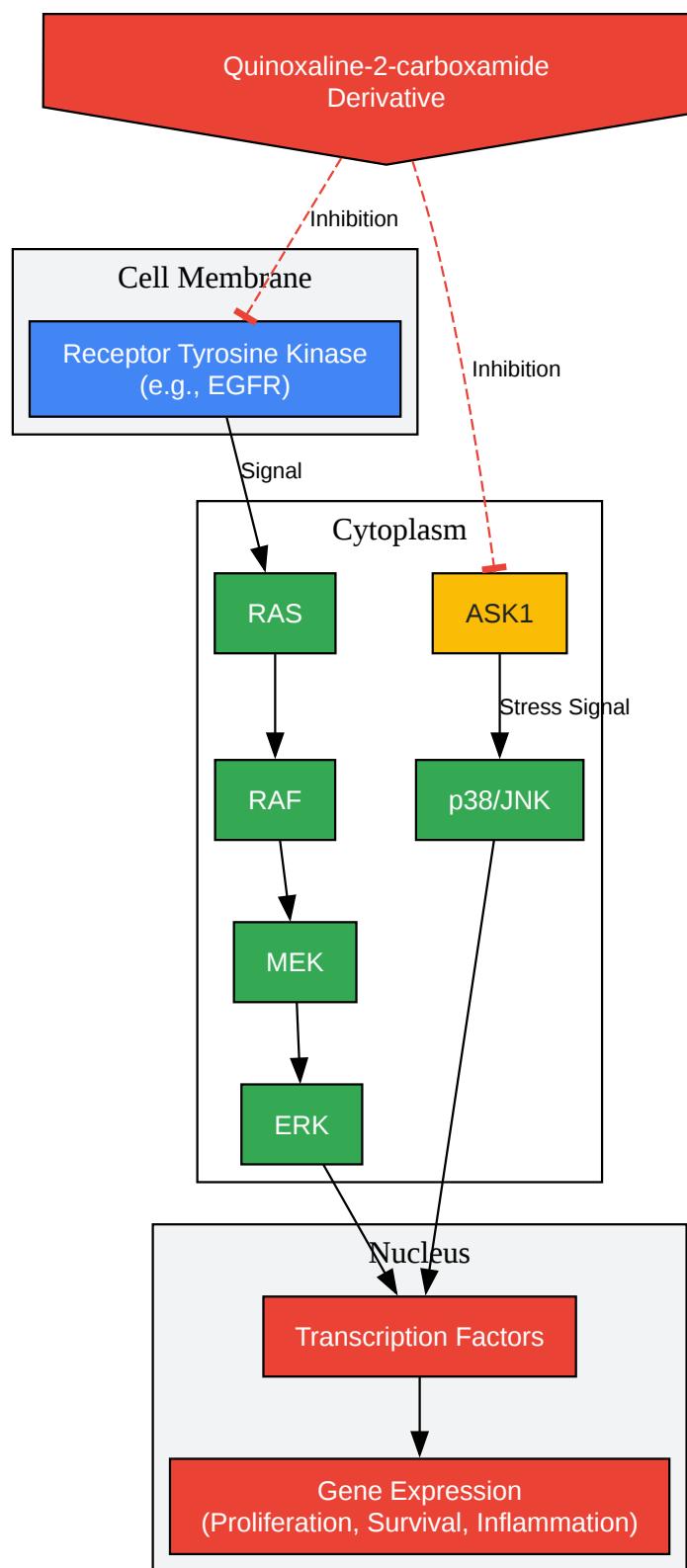
Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of quinoxaline-2-carboxamide derivatives.



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Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.



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Caption: A simplified diagram of kinase signaling pathways targeted by quinoxaline derivatives.

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